molecular formula C23H24O6 B14633461 4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-93-1

4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14633461
CAS No.: 53873-93-1
M. Wt: 396.4 g/mol
InChI Key: LYPJRSSNBTXMRZ-UHFFFAOYSA-N
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Description

4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid (CAS 53873-80-6) is a synthetic benzopyran derivative characterized by a 4-oxo-chromene backbone substituted with a carboxylic acid group at position 2 and a 7-phenoxyheptyloxy chain at position 5 . Its molecular formula is C23H24O6, with a molecular weight of 396.44 g/mol.

Properties

CAS No.

53873-93-1

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

4-oxo-5-(7-phenoxyheptoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C23H24O6/c24-18-16-21(23(25)26)29-20-13-9-12-19(22(18)20)28-15-8-3-1-2-7-14-27-17-10-5-4-6-11-17/h4-6,9-13,16H,1-3,7-8,14-15H2,(H,25,26)

InChI Key

LYPJRSSNBTXMRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCOC2=CC=CC3=C2C(=O)C=C(O3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Phenoxyheptyl Group: The phenoxyheptyl group can be introduced through an etherification reaction using a phenol and a heptyl halide in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The phenoxyheptyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Oxo-5-((7-phenoxyheptyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s key structural features are compared to related benzopyran derivatives in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS Number) Substituent Position Alkyl Chain Length Functional Groups Molecular Formula Molecular Weight Key Differences/Implications
4-Oxo-5-[(7-phenoxyheptyl)oxy]-... (53873-80-6) Position 5 C7 (heptyl) Phenoxy, carboxylic acid C23H24O6 396.44 Reference compound; balanced lipophilicity due to C7 chain .
4-Oxo-5-[(5-phenoxypentyl)oxy]-... (53873-97-5) Position 5 C5 (pentyl) Phenoxy, carboxylic acid C21H20O6 368.38 Shorter chain reduces lipophilicity; may alter membrane permeability .
4-Oxo-7-[(7-phenoxyheptyl)oxy]-... (53873-80-6) Position 7 C7 (heptyl) Phenoxy, carboxylic acid C23H24O6 396.44 Positional isomer; substituent orientation affects steric interactions .
Methyl 4-oxo-4H-1-benzopyran-2-carboxylate (18398-73-7) N/A N/A Methyl ester C11H8O4 204.18 Lacks phenoxyalkyl chain; ester group increases volatility .

Functional Group Modifications

  • Carboxylic Acid vs. Sodium Salt: The sodium salt of 4-oxo-5-[(5-phenoxypentyl)oxy]-... (CAS 53873-97-5) enhances aqueous solubility compared to the free acid form, critical for pharmaceutical formulations .

Q & A

Basic: What are the recommended synthetic routes for 4-Oxo-5-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid?

Answer:
The synthesis typically involves two key steps:

  • Step 1: Formation of the benzopyran core via cyclization of a substituted coumarin precursor. For example, esterification of 4-oxo-4H-1-benzopyran-2-carboxylic acid with a phenoxyheptyl alcohol derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the alkoxy group at position 5 .
  • Step 2: Acidic or basic hydrolysis of the ester group at position 2 to yield the carboxylic acid functionality. Reaction conditions (e.g., NaOH in ethanol/water) must be optimized to avoid cleavage of the ether bond in the phenoxyheptyl chain .

Validation: Monitor intermediates via TLC and confirm final product purity using HPLC (>98%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • 1H NMR: Key signals include the aromatic protons of the benzopyran core (δ 6.8–8.2 ppm), the methylene protons adjacent to the ether oxygen (δ 3.5–4.5 ppm), and the carboxylic acid proton (δ 12–13 ppm, if free) .
    • 13C NMR: Confirm the carbonyl groups (C-4 oxo: ~180 ppm; carboxylic acid: ~170 ppm) and the ether-linked carbons (C-O: 60–70 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C23H24O6: 396.1572) and fragmentation patterns to confirm the phenoxyheptyl chain .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aliphatic chain .

Advanced: How does the phenoxyheptyloxy substituent influence the compound’s logP and solubility?

Answer:

  • logP Prediction: The hydrophobic phenoxyheptyl chain increases logP (estimated ~3.5 via computational tools like MarvinSketch), reducing aqueous solubility.
  • Solubility Enhancement: Use co-solvents (e.g., DMSO:water mixtures) or formulate as a sodium salt (via neutralization with NaOH) to improve solubility for in vitro assays .
  • Contradictions in Literature: Discrepancies in reported solubility may arise from salt forms or solvent systems (e.g., PBS vs. ethanol/water). Standardize protocols using pharmacopeial guidelines .

Advanced: How can researchers address instability of this compound under acidic conditions?

Answer:

  • Mechanistic Insight: The ether bond in the phenoxyheptyl chain is susceptible to acid-catalyzed hydrolysis.
  • Mitigation Strategies:
    • Formulation: Use buffered solutions (pH 7.4) or lyophilized storage to minimize degradation.
    • Structural Analogues: Replace the heptyl chain with shorter alkyl groups (e.g., pentyl) to reduce steric strain, as seen in related biphenylcarboxylic acid derivatives .
  • Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Advanced: How to resolve contradictions in reported biological activity across studies?

Answer:

  • Experimental Design:
    • Dose-Response Consistency: Ensure uniform molar concentrations (e.g., µM vs. µg/mL discrepancies).
    • Control for Impurities: Use HPLC-purified batches (>99%) to eliminate confounding effects from synthetic byproducts .
  • Data Analysis: Apply multivariate regression to isolate the contribution of substituents (e.g., phenoxy chain length) to bioactivity. Cross-validate findings with SAR studies on analogues (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) .

Basic: What are the pharmacopeial standards for purity assessment?

Answer:

  • Chromatographic Methods:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/0.1% formic acid in water (gradient elution). Acceptance criteria: ≤0.5% total impurities .
    • Titrimetry: Quantify carboxylic acid content via acid-base titration with standardized NaOH .
  • Spectroscopic Thresholds: IR spectroscopy should confirm absence of ester peaks (~1700 cm⁻¹) in the final product .

Advanced: What computational tools predict the compound’s binding affinity for target enzymes?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Key residues for hydrogen bonding: carboxylic acid group with Arg120/Arg513 .
  • MD Simulations: Assess stability of the phenoxyheptyl chain in hydrophobic binding pockets over 100 ns trajectories (GROMACS/AMBER). Compare with truncated-chain analogues to validate design .

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